molecular formula C11H15BrO2 B8578576 [5-Bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol

[5-Bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol

Cat. No.: B8578576
M. Wt: 259.14 g/mol
InChI Key: MXKWUMAJKIWZAF-UHFFFAOYSA-N
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Description

[5-Bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

(5-bromo-2-methyl-3-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C11H15BrO2/c1-7(2)14-11-5-10(12)4-9(6-13)8(11)3/h4-5,7,13H,6H2,1-3H3

InChI Key

MXKWUMAJKIWZAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC(C)C)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of LiAlH4 (1.90 g, 50.2 mmol) in dry THF (60 mL) was added dropwise methyl 5-bromo-2-methyl-3-(propan-2-yloxy)benzoate (Cpd PP, 17.0 g, 65.6 mmol) in THF (40 mL) at −5° C. After the addition, the resulting mixture was allowed to stir at room temperature for 1 hour. The reaction mixture was quenched with 20% NaOH (10 mL) at −5° C. and then stirred at room temperature for 30 minutes. The resulting mixture was filtered and the solids were washed with EtOAc (3×30 mL). The filtrate was concentrated under vacuum to give [5-bromo-2-methyl-3-(propan-2-yloxy)phenyl]methanol (108a, 8 g, 74%) as a yellow oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
methyl 5-bromo-2-methyl-3-(propan-2-yloxy)benzoate
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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